3-Amino-5-tert-butylthiophene-2-carbonitrile is an organic compound characterized by its unique thiophene structure, which incorporates both an amino group and a tert-butyl substituent. This compound is part of a broader class of heterocyclic compounds that exhibit significant chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 180.27 g/mol. The compound's structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
3-Amino-5-tert-butylthiophene-2-carbonitrile can be derived from the synthesis of thiophene derivatives, which are known for their aromatic properties and functional versatility. It falls under the category of thiophene derivatives, which are heterocycles containing sulfur. The compound is classified based on its functional groups, including an amino group and a carbonitrile group, which influence its reactivity and interactions with biological systems.
The synthesis of 3-Amino-5-tert-butylthiophene-2-carbonitrile can be achieved through several methods:
The molecular structure of 3-Amino-5-tert-butylthiophene-2-carbonitrile features:
The compound's InChI key is WHJBGOQJMFAKHY-UHFFFAOYSA-N
, and its SMILES representation is CC(C)(C)C1=CC(=C(S1)C#N)N
. These structural representations indicate the spatial arrangement of atoms within the molecule, crucial for predicting its chemical behavior.
3-Amino-5-tert-butylthiophene-2-carbonitrile undergoes various chemical reactions due to its functional groups:
The mechanism of action for 3-Amino-5-tert-butylthiophene-2-carbonitrile involves its interaction with biological targets such as enzymes or receptors:
The physical properties of 3-Amino-5-tert-butylthiophene-2-carbonitrile include:
Chemical properties include:
3-Amino-5-tert-butylthiophene-2-carbonitrile has several potential applications in scientific research:
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4